REACTION_CXSMILES
|
[F:1][C:2]1([F:14])[CH2:13][CH2:12][C:5]2(C(=O)CCC2=O)[CH2:4][CH2:3]1.CC(C)=[O:17]>Cl>[F:1][C:2]1([F:14])[CH2:13][CH2:12][C:5](=[O:17])[CH2:4][CH2:3]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CCC2(C(CCC2=O)=O)CC1)F
|
Name
|
8,8-difluoro-1,4-dioxospiro[4.5]decane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CCC2(C(CCC2=O)=O)CC1)F
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then, the reaction mixture was extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was used in the next reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1(CCC(CC1)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |